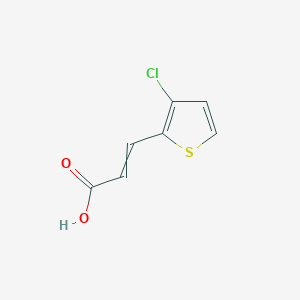

3-(3-chlorothiophen-2-yl)prop-2-enoic Acid

Beschreibung

3-(3-Chlorothiophen-2-yl)prop-2-enoic acid is a substituted acrylic acid derivative featuring a chlorinated thiophene ring. The compound combines the electron-withdrawing chlorine substituent with the conjugated α,β-unsaturated carboxylic acid system, rendering it reactive in cycloaddition and nucleophilic addition reactions. Thiophene, a sulfur-containing heterocycle, contributes aromatic stability and influences electronic properties, while the chlorine atom enhances lipophilicity and modulates steric effects.

Eigenschaften

IUPAC Name |

3-(3-chlorothiophen-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2S/c8-5-3-4-11-6(5)1-2-7(9)10/h1-4H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXPMWWSPPOEBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384001 | |

| Record name | 3-(3-chloro-2-thienyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261349-20-6 | |

| Record name | 3-(3-chloro-2-thienyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorothiophen-2-yl)prop-2-enoic acid typically involves the reaction of 3-chlorothiophene with an appropriate acylating agent. One common method is the hydrohalogenation of 3-trimethylsilylpropynoic acid with thionyl chloride in dimethylformamide (DMF), followed by treatment with oxalyl chloride . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-chlorothiophen-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(3-Chlorothiophen-2-yl)prop-2-enoic acid has been investigated for its potential therapeutic effects. Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making them candidates for the development of non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study : A study published in a pharmacological journal demonstrated that modifications of this compound led to the synthesis of new anti-inflammatory agents with improved efficacy compared to traditional NSAIDs .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows it to be used in the preparation of more complex molecules.

Applications in Synthesis :

- Cross-coupling reactions : Used as a reactant in Suzuki and Heck reactions, facilitating the formation of carbon-carbon bonds.

- Functionalization of thiophenes : The presence of the chlorothiophenyl group enables further functionalization, expanding its utility in synthesizing diverse compounds .

Material Science

In material science, 3-(3-chlorothiophen-2-yl)prop-2-enoic acid is explored for its potential use in conductive polymers. The thiophene moiety contributes to the electrical conductivity of polymeric materials, which can be utilized in electronic devices.

Data Table: Conductivity Properties

| Polymer Composition | Conductivity (S/m) | Application |

|---|---|---|

| Poly(3-(3-chlorothiophen-2-yl)prop-2-enoic acid) | 0.01 - 0.1 | Organic photovoltaics |

| Blends with PVA | 0.05 | Flexible electronics |

Wirkmechanismus

The mechanism of action of 3-(3-chlorothiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, depending on the specific target.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Electronic Effects :

- The electron-withdrawing chlorine in the thiophene ring increases acidity compared to unsubstituted thiophene analogues. However, fluorine in the phenyl derivative () induces stronger inductive effects, further lowering pKa .

- The thiophene sulfur atom contributes to resonance stabilization, reducing reactivity compared to phenyl-based analogues in electrophilic substitutions .

Lipophilicity :

- The chlorothiophene derivative exhibits higher logP (~2.5) than fluorophenyl (logP 1.8) or hydroxyphenyl (logP 1.5) analogues due to chlorine’s hydrophobicity. The propoxyphenyl variant (logP 3.48) demonstrates the highest lipophilicity from its alkoxy chain .

Solid-State Interactions: 3-(4-Hydroxyphenyl)prop-2-enoic acid forms stable cocrystals via O-H···O hydrogen bonds, as shown in a study using SHELXTL software for lattice energy calculations . In contrast, the chlorothiophene derivative’s solid-state behavior is dominated by Cl···S and π-stacking interactions, reducing its hydrogen-bonding propensity .

Bioactivity Correlations :

- Indole-containing analogues (e.g., ) exhibit enhanced biological activity due to interactions with aromatic receptors, whereas the thiophene derivative’s bioactivity is modulated by sulfur’s polarizability and chlorine’s steric bulk .

Hydrogen Bonding and Crystallographic Trends

Hydrogen bonding patterns, analyzed using graph set theory (), reveal distinct behaviors:

- Hydroxyphenyl derivative : Forms cyclic $ R_2^2(8) $ motifs with carboxylic dimers and O-H···O bonds, favoring layered crystal packing .

- Chlorothiophene derivative : Prefers C-Cl···π interactions over classical hydrogen bonds, resulting in less dense crystal lattices .

- Fluorophenyl analogue : Exhibits weak C-F···H-O bonds, leading to polymorphic diversity .

Biologische Aktivität

3-(3-Chlorothiophen-2-yl)prop-2-enoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article aims to explore its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C8H7ClO2S

- Molecular Weight : 202.76 g/mol

The presence of a thiophene ring and a prop-2-enoic acid moiety contributes to its unique biological properties.

Research indicates that compounds containing thiophene rings can exhibit various biological activities, including:

- Antimicrobial Activity : Thiophene derivatives have shown significant antibacterial and antifungal properties. The chlorinated variants, such as 3-(3-chlorothiophen-2-yl)prop-2-enoic acid, may enhance these effects due to the electron-withdrawing nature of the chlorine atom, which can stabilize reactive intermediates .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that 3-(3-chlorothiophen-2-yl)prop-2-enoic acid may also possess anti-inflammatory properties .

- Enzyme Inhibition : The compound may interact with various enzymes, potentially inhibiting their activity. For instance, studies on related thiophene compounds have indicated that they can affect metabolic enzymes involved in drug metabolism and detoxification processes .

Antimicrobial Activity

A study focused on the antimicrobial effects of chlorinated thiophene derivatives demonstrated that 3-(3-chlorothiophen-2-yl)prop-2-enoic acid exhibited significant inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

In vitro studies have shown that 3-(3-chlorothiophen-2-yl)prop-2-enoic acid can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The results are summarized in the table below:

| Concentration (µM) | NO Production (µM) |

|---|---|

| 0 | 20.5 |

| 10 | 15.0 |

| 50 | 8.0 |

| 100 | 4.5 |

This data suggests a dose-dependent inhibition of NO production, indicating potential anti-inflammatory effects.

Case Studies

- Case Study on Cancer Cell Lines : A study evaluated the effects of various thiophene derivatives on cancer cell lines, including breast and colon cancer models. The results indicated that compounds similar to 3-(3-chlorothiophen-2-yl)prop-2-enoic acid induced apoptosis in cancer cells through the activation of caspase pathways .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, further supporting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.